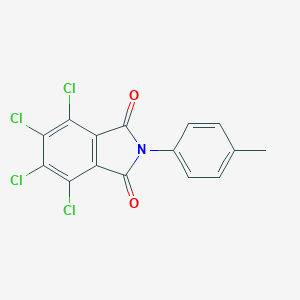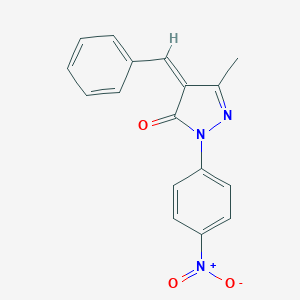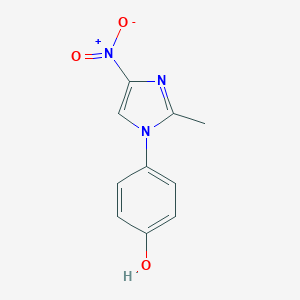
4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol typically involves the condensation of 1H-imidazole with 4-chloromethylphenol, followed by nitration and methylation steps. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including dyes, catalysts, and polymers
Mécanisme D'action
The mechanism of action of 4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol include other imidazole derivatives such as:
- 4-(1H-imidazol-1-yl)phenol
- 4-(1-methyl-1H-imidazol-2-yl)phenol
- 4-(1H-imidazol-2-yl)phenol
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the nitro group can enhance its antimicrobial activity, while the methyl group can influence its solubility and reactivity .
Propriétés
Formule moléculaire |
C10H9N3O3 |
|---|---|
Poids moléculaire |
219.2g/mol |
Nom IUPAC |
4-(2-methyl-4-nitroimidazol-1-yl)phenol |
InChI |
InChI=1S/C10H9N3O3/c1-7-11-10(13(15)16)6-12(7)8-2-4-9(14)5-3-8/h2-6,14H,1H3 |
Clé InChI |
OSELFOVYOQGWIT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CN1C2=CC=C(C=C2)O)[N+](=O)[O-] |
SMILES canonique |
CC1=NC(=CN1C2=CC=C(C=C2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


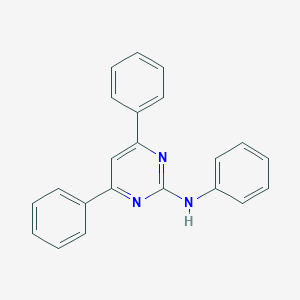
![3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B377298.png)
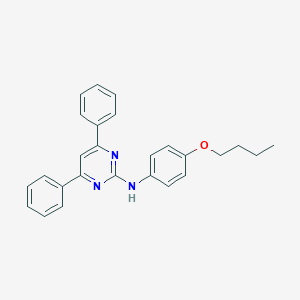
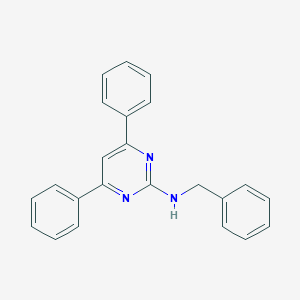
![2-[(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B377306.png)
![6-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine](/img/structure/B377307.png)
![2-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B377308.png)
![Methyl 2-[3-(2-fluorophenyl)-2-triazenyl]benzoate](/img/structure/B377310.png)
![4-{[4-(Pentadecyloxy)phenyl]sulfonyl}morpholine](/img/structure/B377311.png)
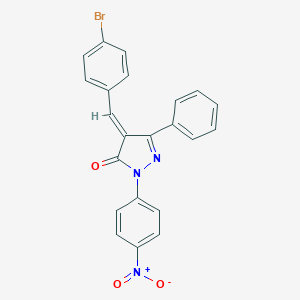
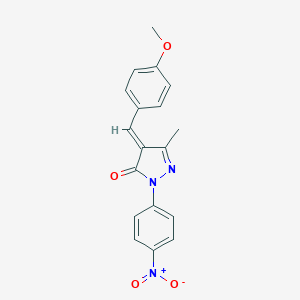
![2-(4-bromophenyl)-4-[4-(dimethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B377315.png)
